molecular formula C10H12ClNO2 B15233798 (R)-6-Chloro-8-methoxychroman-4-amine

(R)-6-Chloro-8-methoxychroman-4-amine

Cat. No.: B15233798
M. Wt: 213.66 g/mol
InChI Key: HYPCZPWEOVDYDI-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-6-Chloro-8-methoxychroman-4-amine is a chemical compound that belongs to the class of chroman derivatives. Chroman derivatives are known for their diverse biological activities and are often used in medicinal chemistry. The compound’s structure includes a chroman ring system substituted with a chlorine atom at the 6-position, a methoxy group at the 8-position, and an amine group at the 4-position. This unique arrangement of functional groups contributes to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-6-Chloro-8-methoxychroman-4-amine typically involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Chroman Ring: The chroman ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the Chlorine Atom: Chlorination of the chroman ring at the 6-position can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Methoxylation: The methoxy group at the 8-position can be introduced through a methylation reaction using reagents like dimethyl sulfate or methyl iodide.

    Amination: The amine group at the 4-position can be introduced through a nucleophilic substitution reaction using ammonia or an amine derivative.

Industrial Production Methods

Industrial production of ®-6-Chloro-8-methoxychroman-4-amine may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

®-6-Chloro-8-methoxychroman-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The chlorine atom and methoxy group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Nucleophiles like sodium methoxide, sodium ethoxide, and various amines can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted chroman derivatives.

Scientific Research Applications

®-6-Chloro-8-methoxychroman-4-amine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of ®-6-Chloro-8-methoxychroman-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.

    Modulating Receptors: The compound may interact with cellular receptors, leading to changes in cell signaling and function.

    Altering Gene Expression: It can influence the expression of specific genes, resulting in changes in protein synthesis and cellular behavior.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-8-methoxychroman-4-amine: Lacks the ®-configuration, which may affect its biological activity and properties.

    6-Chloro-8-methoxychroman-4-ol: Contains a hydroxyl group instead of an amine group, leading to different chemical reactivity and biological effects.

    6-Chloro-8-methoxychroman-4-carboxylic acid: Features a carboxylic acid group, which significantly alters its chemical and biological properties.

Uniqueness

®-6-Chloro-8-methoxychroman-4-amine is unique due to its specific ®-configuration, which can influence its interaction with biological targets and its overall pharmacological profile. This stereochemistry may result in higher selectivity and potency in certain applications compared to its non-chiral or differently configured analogs.

Properties

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

(4R)-6-chloro-8-methoxy-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C10H12ClNO2/c1-13-9-5-6(11)4-7-8(12)2-3-14-10(7)9/h4-5,8H,2-3,12H2,1H3/t8-/m1/s1

InChI Key

HYPCZPWEOVDYDI-MRVPVSSYSA-N

Isomeric SMILES

COC1=CC(=CC2=C1OCC[C@H]2N)Cl

Canonical SMILES

COC1=CC(=CC2=C1OCCC2N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.